Carbonic Anhydrase Isoform Selectivity: 4-Hydroxy vs. 4-Amino Substitution
In a direct comparative study of 4-substituted pyridine-3-sulfonamides, 4-hydroxypyridine-3-sulfonamide (compound 2) exhibited a distinct selectivity profile against human carbonic anhydrase isoforms compared to its 4-amino counterpart (compound 8). The 4-hydroxy derivative showed a 2.6-fold preference for the tumor-associated isoform hCA IX (Ki = 89 nM) over the cytosolic hCA II (Ki = 231 nM), whereas the 4-amino analog was nearly equipotent against hCA II (Ki = 158 nM) and hCA IX (Ki = 142 nM) [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA II: Ki = 231 nM; hCA IX: Ki = 89 nM |
| Comparator Or Baseline | 4-Aminopyridine-3-sulfonamide (compound 8): hCA II: Ki = 158 nM; hCA IX: Ki = 142 nM |
| Quantified Difference | hCA IX/hCA II selectivity ratio: 2.6 for 4-OH vs. 0.9 for 4-NH2; 4-OH is 1.6x more potent against hCA IX than 4-NH2 |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.4, 20 mM HEPES buffer, 20 mM Na2SO4 |
Why This Matters
The 4-hydroxy compound provides a measurable selectivity advantage for targeting tumor-associated hCA IX over off-target hCA II, which is critical for reducing diuretic side effects in oncology programs.
- [1] Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. View Source
